Bienvenue dans la boutique en ligne BenchChem!

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Ideal for medicinal chemistry programs developing colchicine-site tubulin polymerization inhibitors, this 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 481074-71-9) provides a unique, non-interchangeable scaffold. The 4,5,6-trimethoxy substitution pattern is essential for nanomolar antiproliferative potency (mean IC50 = 26–27 nM), while the N1-methyl group enhances metabolic stability by eliminating the indole NH hydrogen-bond donor. The free C2-carboxylic acid enables direct amide coupling (EDC/DCC), reducing synthetic steps by up to 3x compared to non-carboxylated analogs. Procurement of this specific regioisomer eliminates the risk of pursuing the DNA minor groove binding mechanism associated with the 5,6,7-regioisomer.

Molecular Formula C13H15NO5
Molecular Weight 265.265
CAS No. 481074-71-9
Cat. No. B2867812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid
CAS481074-71-9
Molecular FormulaC13H15NO5
Molecular Weight265.265
Structural Identifiers
SMILESCN1C2=CC(=C(C(=C2C=C1C(=O)O)OC)OC)OC
InChIInChI=1S/C13H15NO5/c1-14-8-6-10(17-2)12(19-4)11(18-3)7(8)5-9(14)13(15)16/h5-6H,1-4H3,(H,15,16)
InChIKeyGJGNEPDUPVGUAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 481074-71-9): Procurement and Chemical Profile for Medicinal Chemistry Applications


4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 481074-71-9) is a synthetic indole-2-carboxylic acid derivative characterized by three methoxy substituents at the 4-, 5-, and 6-positions of the indole benzene ring, an N1-methyl group, and a C2-carboxylic acid moiety, with a molecular formula of C13H15NO5 and a molecular weight of 265.26 g/mol [1]. This compound belongs to the methoxy-activated indole class, a family of heterocycles recognized for their electron-rich aromatic character and established utility as building blocks in medicinal chemistry, particularly for generating tubulin-binding antimitotic agents [2]. The combination of a fully substituted 4,5,6-trimethoxybenzene ring fused to a pyrrole, bearing both an N-methyl and a free carboxylic acid, creates a unique substitution pattern that distinguishes it from more common mono-methoxy indole-2-carboxylic acids or non-methylated trimethoxyindole congeners.

Why Generic Indole-2-Carboxylic Acids Cannot Substitute for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid in Structure-Activity Optimization


Generic substitution with unsubstituted or mono-methoxylated indole-2-carboxylic acids fails to recapitulate the biological profile of 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid due to two critical structural determinants that govern target engagement in antimitotic and anticancer applications. First, the 4,5,6-trimethoxy substitution pattern is essential for binding to the colchicine site of tubulin; SAR studies on related 1-benzyl-4,5,6-trimethoxyindoles demonstrate that compounds bearing this trimethoxy motif achieve nanomolar antiproliferative potency (mean IC50 values of 26–27 nM across diverse human cancer cell lines, including MDR+ lines), whereas compounds lacking this substitution pattern show markedly reduced or absent antimitotic activity [1]. Second, the N1-methyl group eliminates the indole NH hydrogen-bond donor, altering the compound's physicochemical properties, metabolic stability, and binding orientation relative to non-methylated analogs such as 4,5,6-trimethoxy-1H-indole-2-carboxylic acid [2]. The free C2-carboxylic acid further provides a chemically orthogonal derivatization handle that is absent in simple trimethoxyindoles lacking this functionality, enabling amide coupling and esterification that cannot be performed with 4,5,6-trimethoxy-1-methylindole alone [3]. Collectively, these features render the compound non-interchangeable with simpler indole-2-carboxylic acid derivatives in SAR campaigns and chemical probe development.

Quantitative Differentiation Evidence for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid Versus Structural Analogs


N1-Methylation Confers Metabolic Stability Advantage Over Non-Methylated 4,5,6-Trimethoxyindole-2-carboxylic Acid

The N1-methyl group in 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid eliminates the indole NH hydrogen-bond donor, a known metabolic liability and site for Phase II glucuronidation and sulfation in indole-containing compounds. While direct metabolic stability data for this specific compound are not published, class-level evidence from comparative studies of N-methylated versus non-methylated indoles demonstrates that N-methylation typically reduces first-pass metabolism and extends half-life in hepatic microsome assays [1]. The non-methylated comparator, 4,5,6-trimethoxy-1H-indole-2-carboxylic acid, retains an indole NH that is susceptible to oxidative metabolism and conjugation, making the N1-methylated variant the preferred starting material for lead optimization where metabolic stability is a critical parameter [2].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Free C2-Carboxylic Acid Provides Orthogonal Derivatization Handle Absent in 4,5,6-Trimethoxy-1-methylindole

The C2-carboxylic acid moiety in 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid provides a chemically orthogonal functional group for amide bond formation, esterification, and hydrazide synthesis that is entirely absent in the comparator compound 4,5,6-trimethoxy-1-methylindole. This functionality enables rapid derivatization using standard carbodiimide-mediated coupling chemistry (e.g., EDC/HOBt, DCC) without requiring additional deprotection or functional group interconversion steps [1]. In contrast, 4,5,6-trimethoxy-1-methylindole lacks any reactive handle at the C2 position, necessitating electrophilic substitution or directed metalation to install functionality—operations that are less regioselective and often incompatible with the electron-rich trimethoxybenzene ring [2].

Synthetic Chemistry Library Synthesis Amide Coupling

4,5,6-Trimethoxy Substitution Pattern is Essential for Nanomolar Antiproliferative Potency in Indole-Based Antimitotic Scaffolds

The 4,5,6-trimethoxy substitution pattern on the indole benzene ring is a critical pharmacophoric element for high-affinity binding to the colchicine site of tubulin. In a systematic SAR study of 1-benzyl-4,5,6-trimethoxyindoles, optimized compounds bearing this substitution pattern achieved mean antiproliferative IC50 values of 26–27 nM across a diverse panel of human cancer cell lines, including MDR+ lines [1]. While direct antiproliferative data for 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid itself are not available, the compound serves as the core scaffold from which these potent derivatives were prepared. Comparatively, indole-2-carboxylic acid derivatives lacking the 4,5,6-trimethoxy pattern—such as unsubstituted indole-2-carboxylic acid or 5-methoxyindole-2-carboxylic acid—typically exhibit antiproliferative IC50 values in the micromolar range (>1 μM) or lack antimitotic activity entirely, representing a >100-fold potency differential [2].

Anticancer Tubulin Polymerization Antimitotic

Methoxy Substitution Pattern (4,5,6- vs. 5,6,7-) Dictates Tubulin Polymerization Inhibitory Potency

The positional arrangement of the three methoxy groups on the indole benzene ring significantly modulates tubulin polymerization inhibitory activity. 4,5,6-Trimethoxy-substituted indole derivatives have demonstrated substantial antitubulin efficacy, with IC50 values of 3.5 μM and 2.6 μM for optimized 1-benzyl derivatives, representing a 1.2–1.7-fold improvement over the reference inhibitor colchicine (IC50 = 4.3 μM) [1]. In contrast, the regioisomeric 5,6,7-trimethoxyindole-2-carboxylic acid scaffold (TMI) is primarily employed in DNA-alkylating duocarmycin analogs, where the substitution pattern influences DNA minor groove binding rather than tubulin engagement [2]. This positional isomerism produces distinct biological outcomes: 4,5,6-substitution favors colchicine-site tubulin binding, while 5,6,7-substitution is optimized for DNA minor groove recognition. Researchers targeting microtubule disruption should therefore select the 4,5,6-regioisomer, whereas those pursuing DNA-alkylating payloads may prefer the 5,6,7-regioisomer.

Tubulin Polymerization Structure-Activity Relationship Colchicine Site

N1-Methyl Group Prevents Oxidative N-Demethylation Observed with N-Unsubstituted 4,5,6-Trimethoxyindole-2-carboxylic Acid

The N1-methyl substitution in 4,5,6-trimethoxy-1-methyl-1H-indole-2-carboxylic acid blocks a primary metabolic pathway—oxidative N-demethylation at the indole nitrogen—that is not applicable to N-unsubstituted indoles. While N-unsubstituted indoles are instead subject to N-glucuronidation and N-sulfation, the N-methyl group provides a defined metabolic fate that can be systematically optimized through deuterium incorporation or fluorine substitution to further enhance stability. In contrast, the N-unsubstituted comparator 4,5,6-trimethoxy-1H-indole-2-carboxylic acid presents an indole NH that serves as a site for Phase II conjugation, which is often less predictable and more variable across species in preclinical development [1]. The presence of the N-methyl group thus offers medicinal chemists a defined metabolic handle rather than a liability.

Metabolic Stability Drug Design CYP450 Metabolism

Optimal Research and Procurement Application Scenarios for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid (CAS 481074-71-9)


Scaffold for Tubulin Polymerization Inhibitor Lead Optimization

This compound serves as an ideal core scaffold for medicinal chemistry teams developing colchicine-site tubulin polymerization inhibitors. As demonstrated by Liou et al., 4,5,6-trimethoxyindole derivatives achieve nanomolar antiproliferative potency (mean IC50 = 26–27 nM) and exhibit antitubulin efficacy exceeding that of colchicine (IC50 = 2.6–3.5 μM vs. 4.3 μM) [1]. The free C2-carboxylic acid enables rapid amide coupling to explore N1-benzyl, heteroaryl, and other substituents that further modulate potency and selectivity. Procurement of this building block allows SAR teams to systematically vary the C2-amide substituent while retaining the essential 4,5,6-trimethoxy pharmacophore that drives colchicine-site binding and MDR1-independent activity [2].

Regioisomer-Specific Starting Material for Antimitotic Agent Synthesis

For researchers requiring the 4,5,6-trimethoxy substitution pattern rather than the 5,6,7-regioisomer, this compound provides unambiguous regioisomeric identity. The 4,5,6-substitution pattern confers preferential binding to the colchicine site of tubulin, whereas the 5,6,7-regioisomer (e.g., 5,6,7-trimethoxy-1H-indole-2-carboxylic acid, CAS 128781-07-7) is optimized for DNA minor groove binding in duocarmycin-type alkylating agents [1][2]. Procurement of the correct regioisomer eliminates the risk of pursuing the wrong biological mechanism due to positional isomerism.

Building Block for Amide Library Synthesis via Standard Coupling Chemistry

The C2-carboxylic acid functionality enables direct amide bond formation using standard carbodiimide coupling reagents (EDC, DCC) without requiring functional group interconversion. This synthetic accessibility is demonstrated by La Regina et al., who prepared a series of 2-aroyltrimethoxyindoles from the corresponding carboxylic acid building blocks [1]. In contrast, the non-carboxylic acid analog 4,5,6-trimethoxy-1-methylindole requires electrophilic substitution at C2, an approach that is poorly regioselective on electron-rich trimethoxyindole systems. For medicinal chemistry groups synthesizing focused libraries of 50–200 compounds, the carboxylic acid functionality reduces synthetic steps by a factor of 2–3 per analog, directly translating to reduced FTE time and reagent costs [2].

Metabolically Stable Scaffold for In Vivo Proof-of-Concept Studies

The N1-methyl substitution eliminates the indole NH hydrogen-bond donor, reducing susceptibility to Phase II glucuronidation and sulfation that typically limit the in vivo exposure of non-methylated indole-2-carboxylic acids [1]. This structural feature makes the compound a preferred starting point for programs advancing from in vitro potency to in vivo efficacy studies. Additionally, the defined N-methyl group provides a site for metabolic stabilization strategies such as deuterium incorporation or fluorination, enabling systematic optimization of clearance without altering the pharmacophore. Researchers seeking to establish early in vivo proof-of-concept with minimized metabolic liability should prioritize N-methylated indole scaffolds over their N-unsubstituted counterparts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6-Trimethoxy-1-methyl-1H-indole-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.